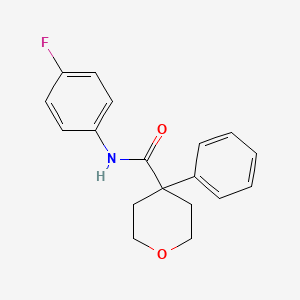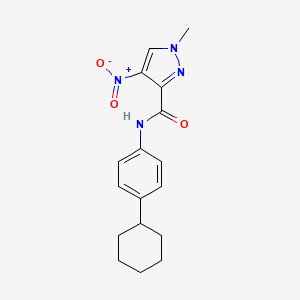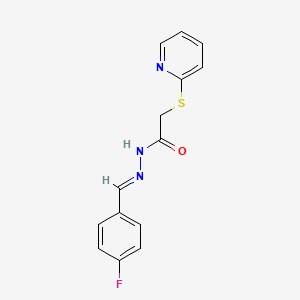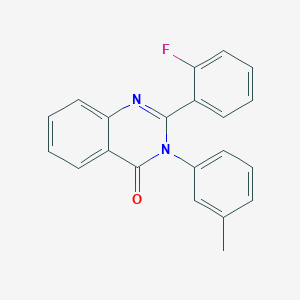
N-(4-fluorophenyl)-4-phenyloxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-4-phenyloxane-4-carboxamide is a useful research compound. Its molecular formula is C18H18FNO2 and its molecular weight is 299.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-fluorophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is 299.13215698 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthetic Methodologies and Characterization
Researchers have explored various synthetic routes to create N-(4-fluorophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide and related compounds, focusing on improving yield, purity, and functionalization capabilities. For example, the development of new variants of the Migita reaction for carbon−sulfur bond formation highlights the synthetic accessibility of complex molecules containing the pyran carboxamide structure, which is crucial for further pharmaceutical applications (Norris & Leeman, 2008). Additionally, the synthesis and characterization of pyrazoline derivatives, including those with 4-fluorophenyl groups, emphasize the importance of structural analysis through techniques like X-ray diffraction and spectroscopy, providing a foundation for understanding the chemical behavior and potential applications of these compounds (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).
Medicinal Chemistry and Biological Activities
Anticancer Properties
The cytotoxic evaluation of pyrazole analogues, including those with 4-fluorophenyl substitutions, against breast cancer cell lines highlights the potential of these compounds in oncology. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the pyrazole core can significantly enhance anticancer activity, offering insights into drug design strategies for targeting cancer cells (Ahsan et al., 2018).
Antimicrobial and Antifungal Activities
Novel aromatic carboxamides containing a diphenylamine scaffold, related to the core structure of interest, have shown promise as antifungal agents. This research not only expands the potential applications of N-(4-fluorophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide analogues in agriculture but also provides a platform for the development of new antifungal compounds (Zhang et al., 2019).
Advanced Materials and Chemical Studies
Materials Science Applications
The exploration of rigid-rod polyamides and polyimides derived from related structural motifs underscores the utility of such compounds in creating advanced materials. These materials exhibit exceptional thermal and oxidative stability, making them suitable for high-performance applications in various industries (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-15-6-8-16(9-7-15)20-17(21)18(10-12-22-13-11-18)14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGYHFOUANRRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5602477.png)
![6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5602484.png)

![5-butyl-4-ethyl-2-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5602499.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5602505.png)

![methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5602531.png)

![5-Nitro-2-[(spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid](/img/structure/B5602544.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5602555.png)



